molecular formula C13H19BO3S B1430853 4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane CAS No. 1416367-04-8

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1430853
CAS No.: 1416367-04-8
M. Wt: 266.2 g/mol
InChI Key: WRVNLMRGJRLGQE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-(methylsulfinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the boronic ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane.

    Reduction: 4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane.

    Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for detecting biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a transient complex with a palladium catalyst, facilitating the transfer of the aryl group to an aryl halide, resulting in the formation of a biaryl compound. This process involves the formation and cleavage of boron-carbon and palladium-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

Uniqueness

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties such as increased polarity and potential for further functionalization. This makes it particularly useful in applications requiring specific reactivity and stability.

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane (CAS No. 1864802-09-4) is a boron-containing compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula: C14H21BO4S
  • Molecular Weight: 296.19 g/mol
  • CAS Number: 1864802-09-4
  • Structure: The compound features a dioxaborolane core with a methylsulfinyl phenyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with suitable electrophiles in the presence of catalysts. Specific synthetic routes may vary but generally focus on maintaining the integrity of the dioxaborolane structure while introducing the methylsulfinyl group.

Antimicrobial Properties

Research indicates that compounds containing boron can exhibit significant antimicrobial activity. The specific compound has been studied for its effects against various bacterial strains:

Bacterial Strain Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Klebsiella pneumoniaeVariable activity

In vitro studies have shown that this compound can disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity .

The mechanism involves the formation of a reversible complex between the compound and target enzymes involved in bacterial cell wall biosynthesis. This interaction leads to the inhibition of essential processes required for bacterial growth and replication.

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of dioxaborolanes exhibited enhanced antibacterial activity against multidrug-resistant strains. The specific compound was noted for its ability to restore the efficacy of β-lactam antibiotics against resistant strains .
  • In Vivo Efficacy : In animal models, treatment with this compound showed promising results in reducing infection severity caused by resistant pathogens like Acinetobacter baumannii .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound is classified under hazardous materials due to potential acute toxicity upon ingestion or inhalation . Proper handling protocols must be followed to mitigate risks associated with exposure.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylsulfinylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3S/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)18(5)15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVNLMRGJRLGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane
Peracetic Acid
4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(3-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane

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